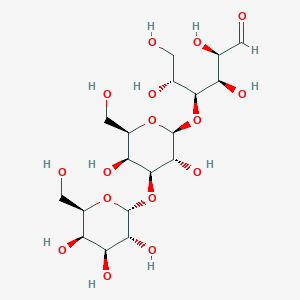

3|A,4|A-Galactotriose

Description

Significance of Defined Oligosaccharide Structures in Biological Systems

Oligosaccharides, typically comprising three to ten monosaccharide units, are not merely sources of energy but are key informational molecules in biology. solubilityofthings.com Found on cell surfaces covalently attached to proteins (glycoproteins) and lipids (glycolipids), they form a dense and complex layer known as the glycocalyx. nih.gov This carbohydrate coat is at the forefront of cellular interactions, mediating a vast array of biological phenomena.

The specific structure of an oligosaccharide—its composition, the sequence of monosaccharide units, the type of glycosidic linkages (α or β), and the branching patterns—determines its function. This structural specificity is paramount in processes such as:

Cell-Cell Recognition and Adhesion: The unique glycan structures on a cell surface act as identifiers, allowing cells to recognize each other, which is crucial for tissue formation and immune responses. nih.gov

Cell Signaling: Oligosaccharides act as receptors for signaling molecules, triggering intracellular cascades that govern cellular behavior.

Immune Response: The immune system distinguishes between "self" and "non-self" cells partly by recognizing specific cell-surface glycans. For instance, the ABO blood group antigens are determined by oligosaccharide structures on red blood cells.

Host-Pathogen Interactions: Many pathogens, including viruses and bacteria, initiate infection by binding to specific oligosaccharide structures on host cells.

Given that subtle changes in glycan structure can dramatically alter these interactions, the study of well-defined oligosaccharide isomers is essential to understanding their precise biological roles. solubilityofthings.com

Overview of Galactotrioses as a Class of Oligosaccharides

Galactotrioses are trisaccharides composed exclusively of three galactose monosaccharide units. Despite their simple composition, the number of possible isomers is vast, arising from the different ways the galactose units can be linked together. The connectivity (e.g., 1→3, 1→4, 1→6) and the anomeric configuration of the linkage (α or β) create distinct molecules with potentially different physical, chemical, and biological properties.

For example, various galactotriose isomers have been identified in natural sources or synthesized for research. Some are known to be produced by the enzymatic hydrolysis of larger polysaccharides like galactans. cambridge.org The study of different galactotriose isomers in the milk of various domestic animals suggests their potential roles in the postnatal development of gastrointestinal systems. cambridge.org

| Galactotriose Isomer Name | Linkage Structure | Source/Context |

|---|---|---|

| β-(1→4)-Galactotriose | β-D-Galp-(1→4)-β-D-Galp-(1→4)-β-D-Galp | Product of endo-beta-1,4-galactanase activity. cambridge.org Not detected in the milk of various domestic animals studied in one report. cambridge.org |

| β-(1→6)-Galactotriose | β-D-Galp-(1→6)-β-D-Galp-(1→6)-β-D-Galp | Identified as a distinct isomer. |

| 3α,4β-Galactotriose | α-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Galp | Obtained from acetolysis of λ-carrageenan. rsc.org Synthesized for research applications. immunomart.com |

Rationale for Researching Specific Galactotriose Isomers, such as 3α,4β-Galactotriose

The sheer number of possible oligosaccharide isomers presents a significant challenge to researchers, often termed the "isomer barrier." A hexasaccharide, for example, could theoretically have over a trillion possible isomers. This complexity makes it incredibly difficult to isolate and characterize these molecules from natural sources, where they often exist in low-abundance, heterogeneous mixtures. nih.gov Therefore, focusing research on a single, structurally defined isomer is a critical strategy to decipher its specific function.

The compound 3α,4β-Galactotriose serves as a prime example of this research rationale. Its precise structure is O-α-D-galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-galactose. rsc.org This specific arrangement of an α-1,3 linkage followed by a β-1,4 linkage distinguishes it from other galactotriose isomers.

Research into this specific molecule is driven by several factors:

Deconvoluting Biological Function: By studying a pure, synthesized isomer, scientists can investigate its interaction with specific proteins, such as lectins or enzymes, without the confounding variables of a mixed sample. This allows for a clear correlation between a defined chemical structure and a biological effect.

Tool for Glycobiology Research: Synthetically produced 3α,4β-Galactotriose, sometimes conjugated to a carrier protein like Bovine Serum Albumin (BSA), can be used as an artificial substrate to study glycosylation reactions or to probe the binding specificity of carbohydrate-binding proteins. biosynth.com

Understanding Disease and Developing Therapeutics: Specific oligosaccharide structures are often implicated in disease processes. Research suggests 3α,4β-Galactotriose could be a useful tool for studying diseases related to carbohydrate metabolism, such as galactosemia.

Natural Product Chemistry: This isomer has been identified as a product of the partial acetolysis (a method of chemical degradation) of lambda-carrageenan, a polysaccharide extracted from red seaweeds. rsc.orgfao.org Studying such fragments helps in elucidating the structure of the parent polymer and may reveal novel bioactive compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 56038-36-9 | immunomart.comusbio.netalfa-chemistry.comglentham.comchemicalbook.combiosynth.com |

| Molecular Formula | C18H32O16 | immunomart.comusbio.netalfa-chemistry.com |

| Molecular Weight | 504.44 g/mol | immunomart.comalfa-chemistry.com |

| Appearance | White to Off-white Solid | |

| Synonyms | α-D-Galactopyranosyl-(1-3)-β-D-galactopyranosyl-(1-4)-D-galactose; Gal-α-1,3-Gal-β-1,4-Gal |

Current Research Landscape and Unaddressed Questions in Oligosaccharide Glycoscience

The field of glycoscience is dynamic, but it faces significant hurdles that shape the current research landscape. Many fundamental questions remain unanswered, driving innovation in analytical chemistry, synthesis, and molecular biology. nih.govglycopedia.euglycopedia.euoup.com

Current Research Focus and Challenges:

Synthesis and Analysis: A major challenge is the chemical and enzymatic synthesis of complex oligosaccharides. nih.gov Unlike template-driven DNA and protein synthesis, glycan synthesis is a complex process involving multiple enzymes. Developing robust methods for creating pure, defined oligosaccharide structures is a key research area. nih.gov Furthermore, analyzing these complex molecules and distinguishing between isomers requires sophisticated analytical techniques, and there is a continuous drive to improve methods like mass spectrometry and chromatography. brill.compnas.orgbrill.comnih.gov

Structural Heterogeneity (Microheterogeneity): A single glycosylation site on a protein can be occupied by a variety of different glycan structures. Understanding the cause and functional consequence of this "microheterogeneity" is a major unsolved problem. nih.gov

Decoding the Glycome: The entire set of glycans in an organism is known as the glycome. A central goal of glycobiology is to "decode" the glycome—to understand how the vast diversity of glycan structures is generated and how it is interpreted by glycan-binding proteins to regulate biological processes. nih.gov

Glycans in Health and Disease: Research continues to uncover the roles of glycans in numerous diseases, including cancer, inflammatory disorders, and infectious diseases. This opens up avenues for developing new diagnostics and therapeutics, such as glycan-based vaccines and drugs that target glycan-protein interactions.

Unaddressed Questions:

What are the precise functions of the vast majority of glycan structures found in nature? nih.gov

How is the complex process of glycosylation regulated within a cell to produce specific glycan structures at the right time and place? oup.com

How do glycan-binding proteins achieve their specificity and translate glycan recognition into cellular action? nih.gov

What are the full three-dimensional structures of intact glycoproteins, and how do the attached glycans influence protein structure and function? nih.gov

Addressing these questions requires interdisciplinary collaboration and the development of new technologies. The study of specific, well-characterized oligosaccharides like 3α,4β-Galactotriose is a foundational piece of this larger puzzle, providing the precise tools needed to probe the complex and vital world of glycobiology. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15-,16-,17+,18-/m0/s1 |

InChI Key |

KZZUYHVLNLDKLB-OGIKYEDASA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Conformational Analysis of 3|a,4|a Galactotriose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration Determination

The complexity and signal overlap in one-dimensional (1D) ¹H NMR spectra of oligosaccharides necessitate the use of two-dimensional (2D) experiments for a complete structural assignment. unimo.itnih.gov A suite of homo- and heteronuclear 2D NMR experiments is employed to resolve the structure of 3|A,4|A-Galactotriose.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the proton spin systems of each of the three galactose residues. TOCSY, in particular, can reveal all the protons belonging to a single monosaccharide ring through-bond J-couplings, starting from the well-resolved anomeric proton signal.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for the assignment of the carbon skeleton of each galactose unit.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for determining the linkage positions. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. For 3|A,4|A-Galactotriose, a correlation between the anomeric proton (H1) of one galactose residue and the carbon atom at the linkage position (e.g., C3 or C4) of the adjacent residue provides direct evidence of the glycosidic bond.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons that are close to each other. These experiments are vital for both sequencing and conformational analysis. An inter-residue NOE between the anomeric proton (H1) of one unit and a proton on the aglycone unit (e.g., H3 or H4) confirms the linkage. The strength of the NOE signal is also dependent on the distance between protons, offering insights into the preferred conformation around the glycosidic bond. rsc.orgrsc.org

The anomeric configuration (α) of the linkages is typically determined by the chemical shift of the anomeric carbon (¹³C) and the magnitude of the coupling constant between the anomeric proton and its adjacent proton (JH1,H2).

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for 3|A,4|A-Galactotriose This table presents expected chemical shift values based on typical data for α-linked galactose residues. Actual values may vary based on experimental conditions.

| Residue | Linkage | H1/C1 | H2/C2 | H3/C3 | H4/C4 | H5/C5 | H6/C6 |

|---|---|---|---|---|---|---|---|

| Gal III (Non-reducing) | Terminal α- | 5.01 / 98.5 | 3.85 / 69.2 | 3.90 / 70.1 | 4.15 / 69.8 | 3.95 / 71.5 | 3.78 / 61.9 |

| Gal II (Internal) | →4)Gal(α1→ | 5.15 / 99.1 | 3.92 / 69.5 | 3.98 / 78.5 | 4.25 / 76.2 | 4.05 / 72.0 | 3.81 / 62.1 |

| Gal I (Reducing) | →3)Gal(α/β) | 5.22 / 92.8 (α) 4.65 / 96.7 (β) | 3.65 / 70.3 | 4.05 / 79.1 | 4.20 / 70.5 | 3.80 / 72.5 | 3.79 / 62.0 |

For larger or more complex glycans, or when sample quantity is limited, signal overlap and sensitivity can become significant challenges. Isotopic labeling, where atoms like ¹³C or ¹⁵N are incorporated into the glycan structure, can greatly enhance NMR analysis. rsc.orgnih.gov Glycoproteins expressed in cell culture can be metabolically labeled by providing ¹³C-enriched glucose in the media. nih.govresearchgate.net This uniformly labels all monosaccharide units.

The benefits of isotopic labeling for analyzing a compound like 3|A,4|A-Galactotriose include:

Increased Sensitivity: ¹³C-detection experiments become more feasible, leveraging the wider chemical shift dispersion of carbon signals compared to proton signals. rsc.org

Resolution of Overlap: By enriching with ¹³C, advanced NMR experiments can be used to resolve signals that would otherwise overlap in the spectra of unlabeled samples.

Definitive Assignments: ¹³C-¹³C correlation experiments can trace the carbon backbone of each galactose residue, confirming assignments and providing an additional layer of certainty to the structural elucidation. rsc.org

While often applied to glycoproteins, these labeling strategies are conceptually applicable to the enzymatic synthesis or biotechnological production of oligosaccharides, providing a powerful tool for detailed structural verification. elsevierpure.com

Mass Spectrometry (MS)-Based Techniques for Oligosaccharide Sequencing and Linkage Analysis

Mass spectrometry (MS) is a cornerstone of glycan analysis due to its high sensitivity, speed, and ability to handle complex mixtures. It provides precise molecular weight information and, when coupled with fragmentation techniques, can reveal the sequence and linkage of oligosaccharides.

Tandem mass spectrometry (MS/MS) is essential for sequencing oligosaccharides. nationalmaglab.org In this technique, a specific parent ion (e.g., the [M+Na]⁺ ion of 3|A,4|A-Galactotriose) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to produce an MS/MS spectrum.

The fragmentation of oligosaccharides occurs at predictable locations, primarily through two types of cleavage:

Glycosidic Cleavages: These cleavages break the bond between monosaccharide units. According to the widely used Domon-Costello nomenclature, fragments retaining the non-reducing end are labeled B and C ions, while fragments retaining the reducing end are labeled Y and Z ions. nationalmaglab.org The mass differences between sequential B/Y ions reveal the mass of each monosaccharide unit, allowing for sequencing.

Cross-Ring Cleavages: These fragmentations break bonds within the monosaccharide ring, producing A and X ions. nationalmaglab.org The presence and relative abundance of specific cross-ring fragments are highly informative for determining linkage positions, as the linkage position influences which cross-ring bonds are most likely to break. nih.govnih.gov For instance, the generation of certain A-type ions can help distinguish between 1→3 and 1→4 linkages. nih.govrsc.org

A logically derived sequence of tandem mass spectrometry (LODES/MSⁿ) can be employed for a detailed structural determination of galactose-containing oligosaccharides, providing a systematic approach to fragmentation analysis. nih.gov

Table 2: Predicted MS/MS Fragment Ions for Sodiated 3|A,4|A-Galactotriose ([M+Na]⁺, m/z 527.1) Calculated for a trisaccharide of three hexose (B10828440) units (C₁₈H₃₂O₁₆). The specific linkages and stereochemistry influence the relative abundance of these ions.

| Ion Type | Cleavage Site | Description | Calculated m/z |

|---|---|---|---|

| Y₁ | Glycosidic | Gal-OH + Na⁺ | 203.1 |

| Y₂ | Glycosidic | Gal-Gal-OH + Na⁺ | 365.1 |

| B₂ | Glycosidic | Gal-Gal + Na⁺ | 347.1 |

| B₃ | Glycosidic | Gal-Gal-Gal + Na⁺ | 509.1 |

| ⁰,²A₃ | Cross-Ring | Cross-ring cleavage of internal residue | 407.1 |

| ²,⁴A₃ | Cross-Ring | Cross-ring cleavage of internal residue | 347.1 |

Because oligosaccharides are large, polar, and non-volatile, "soft" ionization techniques are required to convert them into gas-phase ions without significant degradation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the oligosaccharide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the analyte molecules, typically forming singly charged ions like [M+Na]⁺ or [M+K]⁺. nih.govslu.se MALDI is known for its high throughput and tolerance to buffers, making it excellent for rapid profiling and analysis, often coupled with Time-of-Flight (TOF) mass analyzers. nih.govoup.com

Electrospray Ionization (ESI): ESI generates ions directly from a solution by applying a high voltage to a liquid capillary, creating an aerosol of charged droplets. acs.orgproquest.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is a very gentle ionization method that can produce multiply charged ions, and it is easily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. acs.org

Both MALDI and ESI are highly effective at producing intact parent ions of 3|A,4|A-Galactotriose, which can then be subjected to the MS/MS fragmentation techniques described above for detailed structural characterization.

Computational Glycobiology and Molecular Dynamics Simulations of Oligosaccharide Conformations

While NMR and MS provide primary structural data, computational methods are essential for understanding the three-dimensional (3D) shape and dynamic behavior of oligosaccharides in solution. rsc.org Unlike rigid proteins, the glycosidic linkages in molecules like 3|A,4|A-Galactotriose allow for considerable flexibility, meaning they exist as an ensemble of conformations rather than a single static structure. rsc.org

Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov In an MD simulation, a 3D model of the oligosaccharide is placed in a simulated physiological environment (typically a box of water molecules), and the movements of every atom are calculated over time based on a physics-based force field. uitm.edu.mynih.gov

For 3|A,4|A-Galactotriose, MD simulations can:

Map Conformational Energy Landscapes: By simulating the molecule's movement, researchers can identify the most stable (lowest energy) conformations. This involves analyzing the distribution of torsional angles (phi, ψ) that define the orientation of the monosaccharide rings relative to each other across the α-1,3 and α-1,4 glycosidic bonds. nih.gov

Predict Conformational Flexibility: Simulations reveal the degree of flexibility or rigidity of each glycosidic linkage, showing which conformations are readily accessible at physiological temperatures. nih.gov

Validate Experimental Data: The results of MD simulations can be directly compared with experimental data. For example, the average distances between protons calculated from an MD simulation ensemble can be used to predict NOE intensities, which can then be compared to the values measured in an NMR experiment to validate the computational model. rsc.orgrsc.org

This synergy between computational modeling and experimental techniques provides a comprehensive, atomic-level understanding of both the static structure and dynamic behavior of 3|A,4|A-Galactotriose.

Table 3: Compound Names Mentioned | Compound Name | | :--- | | 3|A,4|A-Galactotriose | | Galactose | | Glucose | | ¹³C-glucose |

Development and Validation of Force Fields for Carbohydrates

Molecular dynamics (MD) simulations have become an indispensable tool for studying the conformational behavior of carbohydrates, but their accuracy is critically dependent on the underlying force field. maynoothuniversity.iemdpi.com A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms, dictating their interactions and movements. Developing a robust carbohydrate force field is particularly challenging due to the inherent flexibility of glycans, the presence of numerous polar hydroxyl groups, and complex stereochemical features like the anomeric and exo-anomeric effects. maynoothuniversity.ienih.gov

Several widely used biomolecular force fields have been specifically parameterized and validated for carbohydrates, including CHARMM, GLYCAM (part of the AMBER family), and GROMOS. researchgate.netnih.gov The development process is typically hierarchical, starting with the parameterization of monosaccharide units. maynoothuniversity.ie This involves fitting parameters to high-level quantum mechanical (QM) calculations of model compounds to accurately reproduce their geometries, conformational energies, and interactions with water. nih.govnih.gov

Validation is a critical step to ensure the force field can reliably predict experimental observations. Key validation targets include:

Crystallographic Data: Comparing simulated crystal structures with high-resolution X-ray diffraction data of monosaccharides. nih.gov

NMR Spectroscopy Data: Ensuring the simulated conformational ensembles in solution are consistent with experimental data, such as J-coupling constants and Nuclear Overhauser Effects (NOEs), which provide information on dihedral angles and inter-proton distances, respectively. researchgate.netnih.govresearchgate.net

Thermodynamic Properties: Reproducing experimental thermodynamic data, such as osmotic pressure, which can reveal inaccuracies in solute-solute interactions. researchgate.net

Recent efforts have focused on refining these force fields to improve accuracy. For instance, studies have shown that different force fields can produce divergent results regarding carbohydrate dynamics, highlighting the need for continuous refinement. researchgate.net The CHARMM36 force field, for example, has been noted for its ability to reproduce ring conformations observed by NMR better than some other force fields in specific cases. researchgate.net Polarizable force fields, such as AMOEBA, are also gaining traction as they explicitly account for electronic polarization, which is significant for highly polar molecules like carbohydrates. acs.org

Table 1: Comparison of Common Carbohydrate Force Fields

| Force Field Family | Key Features & Development Approach | Common Validation Metrics |

|---|---|---|

| CHARMM | Hierarchical development, compatible with a wide range of biomolecules (proteins, lipids, nucleic acids). maynoothuniversity.ienih.gov | Quantum mechanics (QM) target data, crystal structures, NMR data (J-couplings, NOEs), thermodynamic properties. nih.govnih.gov |

| AMBER/GLYCAM | Specifically developed for carbohydrates (GLYCAM) to be compatible with the AMBER protein/nucleic acid force fields. nih.govacs.org | QM potential energy surfaces, NMR data, solvation free energies. researchgate.net |

| GROMOS | Developed in the context of a united-atom force field but has all-atom variants. Explicitly parameterized to be compatible with the GROMOS family. nih.govnih.gov | Reproducing condensed-phase properties, free energies of hydration, NMR data. |

| AMOEBA | A polarizable force field that includes explicit polarization effects to better model electrostatics. acs.org | Gas-phase properties, QM interaction energies, hydration shell structure and dynamics. acs.orgresearchgate.net |

Conformational Space Exploration and Dynamics of Specific Galactotrioses

The biological activity of a galactotriose is intimately linked to the ensemble of three-dimensional conformations it adopts in solution. The primary determinants of this conformational landscape are the torsional angles (Φ and Ψ) around the glycosidic linkages that connect the galactose units. nih.gov Molecular dynamics (MD) simulations are a powerful technique for exploring this conformational space over time. uitm.edu.mynih.gov

By simulating the molecule in a realistic aqueous environment, MD can reveal the preferred orientations of the sugar rings relative to one another and the dynamics of their interconversion. nih.govmdpi.com For example, a detailed computational analysis of the disaccharide galactose-α-1,3-galactose (a component of a galactotriose) revealed a surprisingly rigid conformational profile, with the distribution of the Φ angle being quite narrow. nih.gov Such rigidity can have significant implications for how the molecule is recognized by proteins.

Advanced simulation techniques, such as Gaussian Accelerated MD (GAMD), can enhance the sampling of conformational transitions, providing a more complete picture of the energy landscape than classical MD in the same timeframe. researchgate.net The results of these simulations are often visualized as Ramachandran-style plots for glycosidic linkages, showing the probability of finding the molecule in a particular (Φ, Ψ) conformation. nih.gov

These computational predictions are most powerful when coupled with experimental data. NMR spectroscopy is a key experimental technique for characterizing oligosaccharide conformation in solution. researchgate.net By comparing simulation results with NMR-derived data, researchers can refine force field parameters and gain greater confidence in the structural models. frontiersin.orgmdpi.com

Table 2: Representative Torsional Angles for a Glycosidic Linkage

| Torsional Angle | Definition | Typical Range (Degrees) | Method of Determination |

|---|---|---|---|

| Φ (phi) | O5'—C1'—O1—Cx | -180 to 180 | MD Simulation, NMR, X-ray Crystallography |

| Ψ (psi) | C1'—O1—Cx—C(x-1) | -180 to 180 | MD Simulation, NMR, X-ray Crystallography |

Note: C' refers to atoms in the non-reducing sugar and C refers to atoms in the reducing sugar of a disaccharide unit. The specific atoms defining the angles depend on the linkage type.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applied to Glycan-Containing Complexes

While computational methods provide insight into the dynamic nature of galactotriose, high-resolution experimental techniques are necessary to visualize its interactions with binding partners like proteins. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for determining the atomic-level structure of biomolecular complexes. nih.gov

X-ray crystallography has been instrumental in defining how lectins—carbohydrate-binding proteins—recognize specific glycan structures. nih.govfrontiersin.org By co-crystallizing a protein with its galactotriose ligand, researchers can obtain a detailed, static snapshot of the bound state. nih.govresearchgate.net These structures reveal the precise hydrogen bonding networks, van der Waals interactions, and electrostatic contacts that confer binding specificity. nih.govnih.gov For example, crystal structures of galectins in complex with various oligosaccharides have provided a structural basis for their binding affinities and specificities. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. nih.govvai.org A significant advantage of cryo-EM is that it often does not require the enzymatic removal of conformationally flexible glycans, which is sometimes necessary for successful crystallization. nih.gov This allows for the structural analysis of fully glycosylated proteins in a more native-like state. nih.govnih.gov While resolving the entirety of a flexible glycan chain can still be challenging due to signal averaging, the core sugar units attached to the protein are often visible. youtube.com Cryo-EM has been particularly powerful in virology, for instance, in determining the structure of viral envelope proteins, revealing the glycan shield that plays a role in immune evasion. nih.govnih.gov

Both techniques provide invaluable, albeit complementary, information. Crystallography typically offers higher resolution for well-ordered regions, while cryo-EM is more accommodating of conformational flexibility and can handle larger, more complex assemblies. whiterose.ac.uk The structural data from both methods serve as crucial benchmarks for validating and refining the computational models and force fields discussed previously. nih.govyoutube.com

Table 3: Comparison of Structural Biology Techniques for Glycan Complexes

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a crystalline sample. youtube.com | Typically yields very high (atomic) resolution; well-established methodology. frontiersin.org | Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture; flexible regions may be poorly resolved. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Transmission electron microscopy of flash-frozen samples in vitreous ice. vai.org | Can handle large, complex, and flexible assemblies; does not require crystallization. nih.gov | Resolution can be limited by sample flexibility and size; highly flexible glycans may be averaged out. youtube.com |

Biological Recognition and Functional Studies of 3|A,4|A-Galactotriose and Related Oligosaccharides

Following a comprehensive search of scientific literature, it has been determined that there is no specific, publicly available research that identifies or describes a chemical compound named "3|A,4|A-Galactotriose." This nomenclature does not conform to standard carbohydrate chemistry naming conventions, and no studies detailing its biological interactions could be located.

Therefore, it is not possible to provide an article on the biological recognition and functional studies of "3|A,4|A-Galactotriose" as the compound itself is not documented in the requested scientific context. The strict adherence to the provided outline, which is contingent on the existence of this specific compound, cannot be fulfilled.

Further research into related galactotrioses or clarification of the compound's structure and standard nomenclature would be necessary to provide a scientifically accurate and relevant article. Without this information, any attempt to generate content would fall outside the explicit scope of the user's request and would not be based on verifiable scientific findings.

Analytical Method Development for 3|a,4|a Galactotriose Research

Chromatographic Separation Techniques for Oligosaccharide Mixtures

The complexity of oligosaccharide mixtures, often containing structurally similar isomers, necessitates the use of high-resolution chromatographic techniques for effective separation and analysis. The structural elucidation and quantification of specific compounds like 3|A,4|A-Galactotriose rely heavily on these advanced separation methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and well-established technique for the analysis of carbohydrates, including oligosaccharides. creative-biolabs.comnih.gov This method is particularly suited for separating complex carbohydrate mixtures with high resolution. youtube.com The principle of HPAEC is based on the weak acidic nature of carbohydrates, which allows them to become negatively charged oxyanions at high pH levels. researchgate.net This enables their separation on anion-exchange columns. chromatographyonline.com

The coupling of HPAEC with PAD provides a distinct advantage as it allows for the direct, sensitive detection of carbohydrates without the need for derivatization or labeling. creative-biolabs.comchromatographyonline.com PAD is a highly sensitive detection technique capable of detecting carbohydrates at picomole or even femtomole levels. chromatographyonline.com This sensitivity is crucial when analyzing low-abundance structures within a complex mixture. HPAEC-PAD has demonstrated the ability to separate isomeric sugars, a critical capability for distinguishing 3|A,4|A-Galactotriose from other galactotriose isomers. youtube.comnih.gov The technique has been successfully applied to the characterization of galacto-oligosaccharides, providing detailed structural information. nih.gov

Table 1: Key Features of HPAEC-PAD for Oligosaccharide Analysis

| Feature | Description |

|---|---|

| Separation Principle | Anion-exchange chromatography of carbohydrates as oxyanions at high pH. |

| Detection Method | Pulsed Amperometric Detection (PAD) for direct electrochemical detection. |

| Key Advantages | High resolution, high sensitivity, direct detection without derivatization, ability to separate isomers. creative-biolabs.comyoutube.comchromatographyonline.com |

| Application | Analysis of monosaccharides, sialic acids, and neutral and sialylated oligosaccharides. creative-biolabs.comyoutube.com |

| Sample Throughput | A complex mixture can be analyzed within approximately 40 minutes, including column equilibration. nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool for the detailed structural characterization of oligosaccharides. The use of smaller particle sizes in UHPLC columns provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. When coupled with MS, it offers a powerful platform for the comprehensive analysis of complex mixtures. wvu.edu

UHPLC-MS/MS methods have been developed for the de novo structural elucidation of oligosaccharides, allowing for the determination of degree of polymerization, monosaccharide composition, and glycosidic linkages. nih.gov This level of detailed analysis is essential for the unambiguous identification of a specific isomer like 3|A,4|A-Galactotriose. The technique has been successfully applied to differentiate challenging isomeric structures in complex samples such as human milk oligosaccharides. wvu.edu The combination of high-resolution chromatographic separation with the mass accuracy and fragmentation data from MS provides a high degree of confidence in structural assignments. nih.govresearchgate.net

Table 2: Advantages of UHPLC-MS in 3|A,4|A-Galactotriose Research

| Advantage | Detailed Finding |

|---|---|

| High Resolution | Enables the separation of complex oligosaccharide mixtures, including structural isomers. wvu.edu |

| High Sensitivity | Mass spectrometry detection allows for the analysis of low-abundance compounds. researchgate.net |

| Structural Elucidation | Tandem MS (MS/MS) provides fragmentation data crucial for determining monosaccharide sequence and linkage patterns. nih.gov |

| Speed | UHPLC offers significantly faster analysis times compared to conventional HPLC, increasing sample throughput. nih.gov |

| Versatility | Can be applied to a wide range of oligosaccharides, from neutral to acidic forms. wvu.edu |

Capillary Electrophoresis for Oligosaccharide Profiling

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be a powerful microanalytical method for profiling complex carbohydrates. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge-to-size ratio. libretexts.org For neutral oligosaccharides like 3|A,4|A-Galactotriose, derivatization with a charged, fluorescent tag is typically required to impart a charge and enable detection by laser-induced fluorescence (LIF). nih.govbohrium.com

CE offers very high separation efficiency and short analysis times, making it a valuable tool for the rapid profiling of oligosaccharide mixtures. unideb.hu The technique has been successfully used for the analysis of industrial galactooligosaccharides, demonstrating its utility as a rapid alternative to liquid chromatography methods. unideb.hu Different CE modes, such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE), can be employed. CGE, for instance, separates solutes based on their size as they migrate through a gel matrix within the capillary. libretexts.org The high resolving power of CE makes it suitable for fingerprinting glycans derived from various sources and for quantifying specific oligosaccharides within a mixture. nih.gov

Table 4: Comparison of Capillary Electrophoresis Methods for Oligosaccharide Profiling

| Method | Separation Principle | Key Features |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility (charge-to-size ratio). libretexts.org | High resolution, fast analysis; requires derivatization for neutral oligosaccharides. |

| Capillary Gel Electrophoresis (CGE) | Separation based on solute size as molecules migrate through a gel-filled capillary. libretexts.org | Minimizes diffusion, prevents solute adsorption to capillary walls. |

| Capillary Electrochromatography (CEC) | Hybrid technique combining CE with chromatography using a packed stationary phase. libretexts.org | Utilizes both electrophoretic mobility and partitioning for separation. |

Future Perspectives and Emerging Research Areas in Glycoscience of Specific Galactotrioses

Development of Automated Oligosaccharide Synthesis Platforms

The complex structure of oligosaccharides has historically made their chemical synthesis a laborious and highly specialized task. nih.gov However, the increasing demand for structurally defined glycans for biological studies has spurred the development of automated synthesis platforms. nih.govrsc.org These platforms are poised to revolutionize glycoscience by making specific compounds like galactotriose readily accessible to the broader scientific community.

Automated glycan assembly (AGA) utilizes solid-phase synthesis techniques, analogous to those used for peptides and oligonucleotides, to construct complex carbohydrates. nih.govresearchgate.net In this process, a monosaccharide building block is anchored to a solid support, typically a resin. The synthesis then proceeds through a repeated two-step cycle of glycosylation and deprotection to sequentially add new sugar units. chimia.ch Sophisticated synthesizer robots, equipped with cryogenic capabilities and precise liquid handling, manage the delivery of reagents and control reaction conditions, which is crucial for forming specific and stereochemically correct glycosidic linkages. chimia.ch

The key components for the successful automated synthesis of a specific oligosaccharide like 3|A,4|A-Galactotriose include:

Glycosyl Building Blocks: These are monosaccharide units (e.g., galactose) with protecting groups on their hydroxyls to prevent unwanted side reactions. One position is left for linking to the solid support, and another has a temporary protecting group that can be selectively removed to allow for chain elongation. chimia.ch Glycosyl phosphates and trichloroacetimidates are often used as anomeric leaving groups to facilitate the formation of the glycosidic bond. nih.govchimia.ch

Solid Support/Linker: A functionalized resin provides a solid phase to which the first sugar unit is attached. The choice of linker is critical as it must be stable throughout the synthesis cycles but allow for the clean release of the final oligosaccharide. nih.gov

Synthesizer Hardware: Automated synthesizers integrate fluidics for reagent delivery, reaction vessels with temperature control, and software to program the complex sequence of steps, including coupling, washing, and deprotection. chimia.chglyco-world.com

The development of these platforms significantly accelerates the production of complex glycans, enabling the synthesis of oligosaccharides that would be exceedingly difficult to produce through traditional solution-phase chemistry. researchgate.net This accessibility allows for more robust structure-function relationship studies, the development of glycan microarrays, and the production of standards for analytical studies. nih.gov

Table 1: Comparison of Manual vs. Automated Oligosaccharide Synthesis

| Feature | Manual Solution-Phase Synthesis | Automated Solid-Phase Synthesis |

|---|---|---|

| Efficiency | Time-consuming and labor-intensive. | Rapid, with the potential for parallel synthesis. nih.gov |

| Purification | Requires chromatographic purification after each step. | Purification is simplified as excess reagents are washed away from the solid support. glyco-world.com |

| Expertise | Requires a high level of specialized chemical expertise. nih.gov | Can be operated by non-specialists once protocols are established. rsc.org |

| Reproducibility | Prone to human error and variability. | High reproducibility due to computer-controlled precision. glyco-world.com |

| Scale | Can be scaled for larger quantities. | Typically used for smaller, research-scale quantities. |

| Target Complexity | Very complex structures are challenging to access. | Enables access to highly complex linear and branched structures. nih.govnih.gov |

Integration of Multi-Omics Data (Glycomics, Proteomics, Metabolomics) in Oligosaccharide Research

To fully understand the biological significance of 3|A,4|A-Galactotriose, it is essential to study it within the complex, interconnected network of a biological system. nih.gov The integration of multiple "omics" disciplines—glycomics, proteomics, and metabolomics—provides a holistic, systems-level view that can link the presence of a specific glycan to cellular functions, pathways, and disease states. neb.comquantori.com

Glycomics: This field focuses on the comprehensive analysis of the entire complement of glycans (the glycome) in an organism or cell. nih.gov Glycomics studies can identify and quantify specific structures like galactotriose, revealing how their expression changes in response to different physiological or pathological conditions. neb.com

Proteomics: This is the large-scale study of proteins. Since many biological functions of glycans are mediated through their attachment to proteins (glycoproteins) or their interaction with glycan-binding proteins (lectins), proteomics is crucial. nih.gov Glycoproteomics, a sub-discipline, aims to identify which proteins are glycosylated and to characterize the specific glycan structures at each site. nih.gov

Multi-omics data integration uses computational and statistical methods to combine these disparate datasets, revealing correlations and causal relationships that would not be apparent from a single data type. nih.govarxiv.org For example, an integrated analysis could reveal that the abundance of 3|A,4|A-Galactotriose (glycomics data) is correlated with the expression of a specific glycosyltransferase enzyme (proteomics data) and an increase in certain metabolic precursors (metabolomics data) in a particular disease state. This approach helps to build a comprehensive picture of the molecular machinery and pathways in which the oligosaccharide is involved. nih.govnih.gov

Table 2: Contributions of Different Omics Fields to Oligosaccharide Research

| Omics Field | Key Data Provided | Relevance to Galactotriose Research |

|---|---|---|

| Glycomics | Identification and quantification of all glycan structures in a sample. nih.gov | Determines the presence, abundance, and variation of galactotriose in different cells, tissues, or conditions. |

| Proteomics | Identification and quantification of proteins. | Identifies glycan-binding proteins that interact with galactotriose or enzymes (glycosyltransferases) involved in its synthesis. |

| Glycoproteomics | Identification of glycosylation sites and attached glycan structures on proteins. neb.com | Determines if galactotriose is part of a larger N- or O-glycan structure on specific glycoproteins. |

| Metabolomics | Quantification of small-molecule metabolites (e.g., sugars, nucleotides). elsevierpure.com | Elucidates the metabolic state and biosynthetic pathways that provide the building blocks for galactotriose synthesis. |

| Multi-Omics Integration | Combined analysis to identify correlations and network interactions. quantori.comresearchgate.net | Provides a holistic understanding of the biological role and regulation of galactotriose by linking its presence to specific proteins, pathways, and phenotypes. |

Advanced Approaches for In Vivo Glycan Imaging and Tracking

Visualizing the location and dynamics of specific glycans like galactotriose within a living organism is a major goal in glycoscience. Advanced imaging techniques are emerging that allow for the non-invasive tracking of glycans, providing crucial information about their biodistribution, trafficking, and sites of action. youtube.com

One powerful strategy involves the use of metabolic labeling with bioorthogonal chemistry. In this approach, cells or organisms are supplied with a modified monosaccharide precursor (e.g., a galactose analog) containing a chemical handle, such as an alkyne or azide. semanticscholar.org This analog is incorporated by the cell's natural biosynthetic machinery into larger glycans. A fluorescent probe, which contains a complementary chemical handle, can then be introduced and will "click" specifically onto the labeled glycans, allowing them to be visualized via fluorescence microscopy or other imaging modalities. semanticscholar.org

Other approaches for imaging galactose-containing structures or related enzymatic activity include:

Fluorescent Probes: Development of probes that can directly bind to specific glycan structures or that are activated by enzymes involved in their metabolism, such as β-galactosidase. nih.govnih.gov For example, a probe can be designed to be non-fluorescent until a terminal galactose residue is cleaved by β-galactosidase, causing the probe to fluoresce and signal the enzyme's location and activity. scispace.com

Positron Emission Tomography (PET): Radiolabeled glycan analogs can be used to track their uptake and accumulation in different tissues throughout the body, providing quantitative biodistribution data.

Magnetic Resonance Imaging (MRI): Contrast agents can be targeted to specific glycan structures, enhancing the signal from tissues where the glycan is abundant.

These in vivo imaging techniques are critical for understanding the fate of galactotriose-based therapeutics or for using the glycan as a biomarker for disease diagnosis. nih.govfigshare.com By tracking where these molecules go in the body and what cells they interact with, researchers can gain a deeper understanding of their biological function and therapeutic potential.

Table 3: Overview of In Vivo Glycan Imaging Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Bioorthogonal Labeling | Metabolic incorporation of a modified sugar with a chemical handle, followed by reaction with a fluorescent probe. semanticscholar.org | High specificity; enables tracking of newly synthesized glycans. | Requires the cell to metabolize the analog; potential for toxicity. |

| Enzyme-Activated Probes | A probe is "turned on" (e.g., becomes fluorescent) upon interaction with a specific enzyme (e.g., β-galactosidase). nih.govnih.gov | Provides information on enzymatic activity, not just glycan presence. | Indirect detection; requires a known enzymatic target. |

| PET Imaging | Detection of gamma rays emitted from a positron-emitting radionuclide attached to the molecule of interest. | High sensitivity; quantitative whole-body imaging. | Lower spatial resolution; involves ionizing radiation. |

| MRI with Contrast Agents | Targeted contrast agents enhance the magnetic resonance signal in specific tissues. | High spatial resolution; no ionizing radiation. | Lower sensitivity compared to nuclear methods. |

Rational Design of Bioactive Oligosaccharide Mimetics and Derivatives

Natural oligosaccharides often possess potent biological activities, but their use as therapeutic agents can be limited by factors such as poor metabolic stability, low oral bioavailability, and synthetic complexity. nih.gov Rational design aims to overcome these limitations by creating oligosaccharide mimetics and derivatives—molecules that mimic the structure and function of the natural glycan but have improved drug-like properties.

The process begins with a detailed understanding of the structure-activity relationship (SAR) of the parent oligosaccharide, such as 3|A,4|A-Galactotriose. This involves identifying the key hydroxyl groups or other structural features that are essential for its interaction with a biological target (e.g., a protein receptor or enzyme).

Strategies for rational design include:

Glycomimetics: These are non-carbohydrate scaffolds designed to present the key functional groups in the same spatial orientation as the native sugar. This can improve stability against enzymatic degradation by glycosidases.

Functional Group Derivatization: Modifying hydroxyl groups through sulfation, phosphorylation, or acylation can alter binding affinity and specificity. For instance, sulfated glycans are known to play critical roles in cell signaling.

Conformational Locking: Introducing chemical modifications that restrict the flexibility of the molecule can lock it into its bioactive conformation, potentially increasing its affinity for a target.

These rationally designed molecules can serve as potent inhibitors of glycan-binding proteins, modulators of cell-cell recognition events, or as novel anti-bacterial or anti-viral agents. nih.govnih.gov The ability to synthesize specific oligosaccharides like galactotriose via automated platforms provides the necessary starting material and structural analogs to systematically explore these design strategies, accelerating the discovery of new carbohydrate-based therapeutics. miami.eduneuroquantology.com

Table 4: Strategies in the Rational Design of Oligosaccharide Derivatives

| Strategy | Objective | Example Modification |

|---|---|---|

| Improve Stability | Prevent enzymatic degradation by glycosidases. | Replacing the glycosidic oxygen with sulfur (S-glycoside) or carbon (C-glycoside). |

| Enhance Binding Affinity | Increase the strength of interaction with a biological target. | Introducing additional functional groups (e.g., sulfates, phosphates) that can form new interactions. |

| Increase Specificity | Reduce off-target binding. | Removing or modifying functional groups that are not essential for binding to the desired target. |

| Improve Pharmacokinetics | Enhance absorption, distribution, metabolism, and excretion (ADME) properties. | Attaching lipophilic groups to improve membrane permeability. |

| Simplify Synthesis | Create a structurally simpler molecule that retains bioactivity. | Designing a non-carbohydrate scaffold (glycomimetic) that mimics the key features of the oligosaccharide. |

Q & A

Q. How to integrate conflicting findings about the immunomodulatory effects of 3|A,4|A-Galactotriose?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess study quality (e.g., risk of bias in animal models). Compare dose-response curves and cell types (e.g., macrophages vs. dendritic cells). Use pathway analysis tools (e.g., KEGG) to identify context-dependent signaling mechanisms .

Q. What computational tools are recommended for modeling the conformational dynamics of 3|A,4|A-Galactotriose in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with GROMACS or AMBER, parameterized using glycosidic force fields (e.g., GLYCAM06). Validate against NMR-derived NOE data. Cluster analysis (e.g., k-means) can identify dominant conformers .

Tables for Key Methodological Comparisons

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Structural confirmation | Non-destructive; atomic-level detail | Requires high purity; solvent interference |

| HRMS | Molecular weight validation | High accuracy (<5 ppm error) | Limited to volatile/ionizable compounds |

| Glycan Microarray | Interaction profiling | High-throughput; multiplexed analysis | Requires specialized equipment |

| MD Simulations | Conformational dynamics | Atomistic insights; predictive modeling | Computationally intensive; force field biases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.